molecular formula C21H15ClFN3S B12121891 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole

5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole

Cat. No.: B12121891
M. Wt: 395.9 g/mol
InChI Key: BVLNFWKCEGSFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture. This particular compound is characterized by the presence of chlorophenyl, fluorophenyl, and phenyl groups attached to a triazole ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, fluorophenyl, and phenyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be introduced using 4-chlorobenzyl chloride in the presence of a base like sodium hydride.

    Thioether Formation: The methylthio group is introduced by reacting the intermediate with a thiol, such as 4-fluorobenzenethiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole ring is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s ability to interact with various biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as fungicides and herbicides, due to its potential biological activity against various plant pathogens.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the aromatic substituents can enhance binding affinity and selectivity towards specific targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazole: Lacks the fluorophenyl and methylthio groups, which may result in different biological activities.

    3-(4-Fluorophenyl)-4-phenyl-1,2,4-triazole: Lacks the chlorophenyl and methylthio groups, potentially altering its chemical properties and biological effects.

    5-Phenyl-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole: Lacks the chlorophenyl group, which may influence its reactivity and applications.

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups, along with the methylthio substituent, makes 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole unique

Properties

Molecular Formula

C21H15ClFN3S

Molecular Weight

395.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H15ClFN3S/c22-17-10-8-16(9-11-17)20-24-25-21(26(20)19-4-2-1-3-5-19)27-14-15-6-12-18(23)13-7-15/h1-13H,14H2

InChI Key

BVLNFWKCEGSFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.